Benzenesulfonamide, p-(cyanomethyl)-
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Overview
Description
Benzenesulfonamide, p-(cyanomethyl)- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The p-(cyanomethyl) group indicates the presence of a cyanomethyl substituent at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-(cyanomethyl)- typically involves the introduction of the cyanomethyl group to the benzene ring followed by the sulfonamide group. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide to form p-(cyanomethyl)benzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzenesulfonamide, p-(cyanomethyl)- .
Industrial Production Methods
Industrial production of benzenesulfonamide, p-(cyanomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, p-(cyanomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Scientific Research Applications
Benzenesulfonamide, p-(cyanomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, p-(cyanomethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the cyanomethyl group.
p-Toluenesulfonamide: Contains a methyl group instead of a cyanomethyl group.
p-(Aminomethyl)benzenesulfonamide: Contains an aminomethyl group instead of a cyanomethyl group.
Uniqueness
Benzenesulfonamide, p-(cyanomethyl)- is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
3665-08-5 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
4-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5H2,(H2,10,11,12) |
InChI Key |
KMDZAPVMOLFJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)S(=O)(=O)N |
Origin of Product |
United States |
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